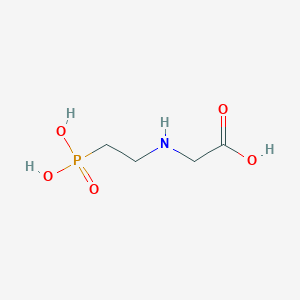

N-(2-Phosphonoethyl)glycine

Description

N-(2-Phosphonoethyl)glycine is a glycine derivative featuring a phosphonoethyl group (-CH₂CH₂PO₃H₂) attached to the nitrogen atom of the glycine backbone.

Properties

CAS No. |

71460-01-0 |

|---|---|

Molecular Formula |

C4H10NO5P |

Molecular Weight |

183.10 g/mol |

IUPAC Name |

2-(2-phosphonoethylamino)acetic acid |

InChI |

InChI=1S/C4H10NO5P/c6-4(7)3-5-1-2-11(8,9)10/h5H,1-3H2,(H,6,7)(H2,8,9,10) |

InChI Key |

XNXADQRVRLZXAD-UHFFFAOYSA-N |

Canonical SMILES |

C(CP(=O)(O)O)NCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-Phosphonoethyl)glycine can be synthesized through several methods. One common method involves the reaction of glycine with formaldehyde and phosphorous acid under acidic conditions. Another method includes the oxidation of N-(phosphonomethyl)iminodiacetic acid (PhIDAA) using oxidants and catalysts .

Industrial Production Methods

Industrial production of this compound often involves the use of glycine as a starting material. The process includes the reaction of glycine with formaldehyde and phosphorous acid, followed by purification steps to obtain the desired product . This method is preferred due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(2-Phosphonoethyl)glycine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: It can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidants like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of N-(phosphonomethyl)glycine .

Scientific Research Applications

N-(2-Phosphonoethyl)glycine has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: It has been studied for its potential effects on biological systems, including its role as an enzyme inhibitor.

Medicine: Research has explored its potential therapeutic uses, particularly in targeting specific enzymes and pathways.

Industry: It is used in the production of herbicides and other agrochemical products.

Mechanism of Action

The mechanism of action of N-(2-Phosphonoethyl)glycine involves its interaction with specific molecular targets. It acts by inhibiting the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSP), which is essential for the biosynthesis of aromatic amino acids in plants. This inhibition disrupts the production of these amino acids, leading to the herbicidal effects of the compound .

Comparison with Similar Compounds

Structural Analogues

Glyphosate (N-(Phosphonomethyl)glycine)

- Structure : NH₂CH₂CO-NH-CH₂PO₃H₂.

- Key Differences: Glyphosate has a methylene (-CH₂-) spacer between the glycine nitrogen and the phosphonate group, whereas N-(2-Phosphonoethyl)glycine features an ethylene (-CH₂CH₂-) spacer.

- Applications: Glyphosate is a widely used herbicide that inhibits 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, a critical enzyme in plant aromatic amino acid biosynthesis .

- Properties: The shorter methylene spacer in glyphosate allows tighter binding to EPSP synthase, contributing to its herbicidal efficacy.

9-[N-(3-Methoxy-3-oxopropyl)-N-(2-phosphonoethyl)-2-aminoethyl]hypoxanthine

- Structure: Aza-ANP with a phosphonoethyl group and hypoxanthine base.

- Applications : This compound is a potent inhibitor of Plasmodium falciparum hypoxanthine-guanine-xanthine phosphoribosyltransferase (PfHGXPRT), showing >1,000-fold selectivity over human HGPRT .

- Comparison: The phosphonoethyl group in this analog contributes to selective enzyme inhibition, suggesting that this compound derivatives could be tailored for antiparasitic or antiviral applications .

N-(Benzyloxycarbonyl)glycine Benzylamide

- Structure : Benzyloxycarbonyl and benzylamide substituents on glycine.

- Applications : Demonstrates anticonvulsant activity comparable to phenytoin in maximal electroshock (MES) tests .

- Comparison: Unlike phosphonate-containing analogs, this compound highlights how non-phosphorus substituents (e.g., aromatic groups) on glycine can modulate neurological activity .

Functional Group Variants

N-(2-Carboxyethyl)glycine (Nce)

- Structure : Features a carboxyethyl (-CH₂CH₂COOH) group.

- Applications: Used in peptoid engineering for synthesizing plasmonic gold nanoparticles .

- Comparison: The carboxylate group provides solubility and coordination sites for metal ions, whereas the phosphonate group in this compound offers stronger chelation and stability in acidic environments .

N-(Sulfonyl)glycine Derivatives (e.g., N-(2-Iodobenzenesulphonyl)glycine)

- Structure : Sulfonamide-linked substituents.

- Applications : Often used in organic synthesis and as intermediates in drug discovery .

- Comparison : Sulfonyl groups enhance electrophilicity and stability, whereas phosphonates are more hydrophilic and metal-reactive .

Research Findings and Trends

- Enzyme Selectivity: The phosphonoethyl group in aza-ANPs enhances binding to parasitic enzymes (e.g., PfHGXPRT) over human counterparts, suggesting that this compound derivatives could be optimized for targeted therapies .

- Anticonvulsant Activity: Non-phosphorus glycine derivatives (e.g., benzylamide) show that substituent hydrophobicity is critical for blood-brain barrier penetration, a consideration for designing phosphonate-based neuroactive compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.